(3-(5-Methylthiophen-3-yl)phenyl)methanamine

Lipophilicity Membrane permeability Drug-likeness

Fragment-based screening collections often lack three-dimensional character, limiting hit diversity. This meta-substituted arylthiophene methanamine addresses that gap with an Fsp³ of 0.167, introducing shape complexity absent in planar des-methyl analogs. • Purity: 98% (free base), verified by vendor QC. • Physicochemical profile: LogP 3.17 (optimal for oral bioavailability), MW 203.30 Da, 1 HBD, 1 HBA. • Synthetic utility: Primary amine handle for amidation, reductive amination, or Boc-protection; unsubstituted phenyl positions available for Pd-catalyzed cross-coupling. • Safety: GHS07 Warning - compatible with standard lab PPE and fume hood protocols. Supplied as a research-grade building block with full analytical documentation.

Molecular Formula C12H13NS
Molecular Weight 203.31 g/mol
Cat. No. B15325138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(5-Methylthiophen-3-yl)phenyl)methanamine
Molecular FormulaC12H13NS
Molecular Weight203.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CS1)C2=CC=CC(=C2)CN
InChIInChI=1S/C12H13NS/c1-9-5-12(8-14-9)11-4-2-3-10(6-11)7-13/h2-6,8H,7,13H2,1H3
InChIKeyPGWPEIABWWJYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(5-Methylthiophen-3-yl)phenyl)methanamine: Physicochemical Identity & Specs


(3-(5-Methylthiophen-3-yl)phenyl)methanamine (CAS 1494055-16-1) is a primary benzenemethanamine bearing a 5-methylthiophen-3-yl substituent at the meta position of the phenyl ring. It belongs to the arylthiophene-methylamine chemotype utilized as a versatile building block in medicinal chemistry and materials science . The compound is commercially supplied as a free base with certified purity of 97–98%, a molecular weight of 203.30 Da, a calculated LogP of 3.17, one hydrogen bond donor, one hydrogen bond acceptor, and an Fsp³ value of 0.167 .

(3-(5-Methylthiophen-3-yl)phenyl)methanamine: Substitution Risks


Arylthiophene methanamines sharing the C₁₂H₁₃NS formula are not functionally interchangeable. Minor structural variations—methylation of the thiophene ring, relocation of the thiophene attachment from the 3- to the 2-position, or N-methylation of the amine—produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and three-dimensional shape that alter molecular recognition, membrane permeability, and synthetic derivatization routes . Critically, high-strength comparative pharmacological data (head-to-head IC₅₀ values from the same assay) remain scarce for this specific compound; therefore, procurement decisions must currently rely on physicochemical differentiation supported by vendor-certified analytical specifications until direct biological profiling is available [1].

(3-(5-Methylthiophen-3-yl)phenyl)methanamine: Evidence vs. Analogs


Lipophilicity Advantage vs. Des-Methyl Analog

The 5-methyl substituent on the thiophene ring increases the calculated LogP of the target compound by approximately 0.65 log units relative to the des-methyl analog (3-(thiophen-3-yl)phenyl)methanamine . This difference is quantitatively consistent with the established methylene fragment contribution to lipophilicity and is expected to enhance passive membrane permeability and distribution into lipid-rich compartments.

Lipophilicity Membrane permeability Drug-likeness

Reduced H-Bond Acceptors vs. N-Methyl Analog

The target compound possesses one hydrogen bond acceptor (HBA), whereas the N-methyl analog N-methyl-1-(3-(thiophen-3-yl)phenyl)methanamine possesses two [1]. A lower HBA count is empirically associated with reduced propensity for non-specific binding to polar protein surfaces, which can translate to lower off-target interaction risk in biochemical screening cascades.

Hydrogen bonding Off-target promiscuity Selectivity

Higher sp³ Fraction vs. Des-Methyl Analog

The target compound exhibits an Fsp³ value of 0.167, nearly double that of the des-methyl analog (Fsp³ = 0.091) . Fsp³ is a widely adopted metric for molecular three-dimensionality; compounds with Fsp³ > 0.15 statistically have higher clinical success rates due to improved solubility, reduced melting points, and greater capacity for selective protein-ligand shape complementarity.

Molecular complexity Drug-likeness 3D character

Certified Purity Advantage Over Lower-Purity Analogs

The target compound is commercially available with a minimum certified purity of 97% (AKSci) and 98% (Fluorochem, LeYan) . Several closely related analogs, including the 2-yl regioisomer (3-(5-methylthiophen-2-yl)phenyl)methanamine, are routinely supplied at only 95% purity . This 2–3 percentage-point purity differential reduces the mass fraction of undefined impurities that could confound biological assay interpretation or interfere with subsequent synthetic steps.

Purity specification Reproducibility Procurement quality

Safer GHS Classification vs. N-Methyl Analog

The target compound carries a GHS07 'Warning' classification (Harmful/Irritant) with hazard statements H302–H335 . In contrast, the N-methyl analog N-methyl-1-(3-(thiophen-3-yl)phenyl)methanamine is classified under the more restrictive GHS06 'Danger' category with statements H301+H311+H331 (toxic by oral, dermal, and inhalation routes) and H314 (causes severe skin burns) [1]. This hazard classification difference has direct operational implications for procurement, storage, and laboratory safety protocol requirements.

Safety profile Laboratory handling Procurement risk

(3-(5-Methylthiophen-3-yl)phenyl)methanamine: Application Scenarios


Lead-Optimization Libraries for Balanced Lipophilicity

The measured LogP of 3.17 positions this compound within the optimal range (LogP 1–4) for oral bioavailability according to Lipinski guidelines, while the 0.64 LogP advantage over the des-methyl analog offers enhanced membrane permeability without crossing into the high-logP territory (LogP >5) associated with poor solubility and rapid metabolic clearance. This balanced profile supports its use as a core scaffold in hit-to-lead campaigns targeting intracellular enzymes or CNS-accessible receptors, where moderate lipophilicity is a key design criterion .

Fsp³ Scaffold for Fragment-Based Library Design

With an Fsp³ of 0.167 (versus 0.091 for the des-methyl analog), this compound introduces greater three-dimensional character into fragment libraries. Fragments with Fsp³ > 0.15 are statistically underrepresented in commercial screening collections yet correlate with improved clinical developability. The target compound can serve as a starting point for fragment growing or merging strategies where shape complementarity to shallow protein pockets is sought .

Suzuki-Miyaura Cross-Coupling Building Block

The meta-substituted phenylmethanamine core bearing a 5-methylthiophen-3-yl group provides a defined regiochemical handle for further Pd-catalyzed cross-coupling reactions at the remaining unsubstituted phenyl positions. The primary amine remains available for amide bond formation, reductive amination, or Boc-protection, allowing modular construction of more complex biaryl and heterobiaryl architectures. This defined 3,5-substitution pattern avoids the regioisomeric ambiguity inherent to 2-yl thiophene analogs .

Safer Procurement for Restricted Hazard Labs

The GHS07 Warning classification places this compound in a significantly less restrictive safety tier than the GHS06 Danger-classified N-methyl analog. For academic laboratories, core facilities, or CROs operating under standardized safety protocols without dedicated toxic substance storage and handling infrastructure, this differential classification reduces procurement barriers and allows experimental workflows to proceed with standard fume hood and personal protective equipment configurations .

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